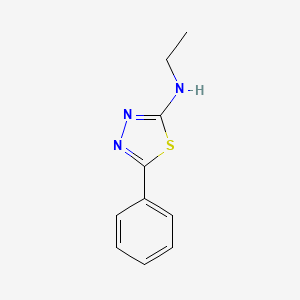

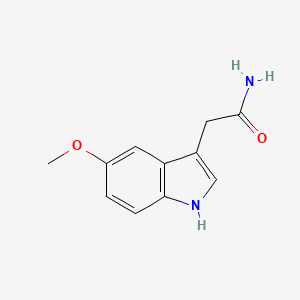

N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine

Overview

Description

“N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole compounds involves linking the chitosan with the synthesized 1,3,4-thiadiazole compounds . They were characterized using 1H, 13C-NMR, FT-IR, TGA, Elemental analysis, Mass spectrum, and UV–vis spectrophotometer .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . This scaffold derivatives possess a wide range of biological activities .

Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole compounds involve the formation of charge transfer complexes with other compounds . Also, the electrophilic activation of nitroalkanes in the presence of polyphosphoric acid has been discovered .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. However, similar compounds like 2-Amino-1,3,4-thiadiazole have a melting point of 188-191 °C (dec.) (lit.) and are soluble in water .

Scientific Research Applications

Quantum Theory of Atoms-In-Molecules Analysis

A study by El-Emam et al. (2020) investigated adamantane-1,3,4-thiadiazole hybrid derivatives, including N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine. They explored the noncovalent interactions in these molecules using the quantum theory of atoms-in-molecules (QTAIM) approach, crystallographic analysis, and Hirshfeld surface analysis. This research contributes to understanding the molecular interactions and stability in such compounds, which is crucial for their potential applications in various fields, including materials science and pharmaceuticals (El-Emam et al., 2020).

Biological Activity in Pharmaceutical Sciences

Kothamunireddy and Galla (2021) synthesized and investigated novel N-(5-substituted phenyl1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives for anti-inflammatory and analgesic activities. Their work illustrates the potential of thiadiazole derivatives in developing new pharmaceutical agents. The research highlights the importance of exploring thiadiazole compounds, like N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, for therapeutic uses (Kothamunireddy & Galla, 2021).

Anticonvulsant Activity

Foroumadi et al. (2007) synthesized several thiadiazole derivatives, including this compound, and evaluated their anticonvulsant activities. They found that some of these compounds, particularly 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine, showed significant activity in tests against convulsions. This research is valuable for the development of new anticonvulsant drugs, demonstrating the potential of thiadiazole derivatives in treating neurological disorders (Foroumadi et al., 2007).

Synthesis and Characterization in Chemistry

Kumar et al. (2013) focused on synthesizing and characterizing 5-Phenyl-1,3,4-thiadiazole-2-amine and its derivatives for biological activities. They explored the chemical properties and potential applications of these compounds, contributing to the broader understanding of thiadiazole derivatives in chemical synthesis and their possible biological roles (Kumar et al., 2013).

Mechanism of Action

Target of Action

N-Ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is a member of the thiadiazole family of heterocyclic compounds 1,3,4-thiadiazole derivatives have been reported to possess a wide spectrum of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

1,3,4-thiadiazole derivatives have been reported to influence a variety of biochemical pathways

Result of Action

1,3,4-thiadiazole derivatives have been reported to possess a wide spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.

Safety and Hazards

The safety and hazards of “N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine” are not explicitly mentioned in the search results. However, similar compounds like 2-Amino-1,3,4-thiadiazole have hazard classifications of Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The future directions of “N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. For instance, 1,3,4-thiadiazole compounds have been found to have a broad range of biological activities, making them promising candidates for drug development . Further research could also focus on optimizing the synthesis process and investigating the properties of these compounds in more detail.

Properties

IUPAC Name |

N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-2-11-10-13-12-9(14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXFLEWVKLVYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355471 | |

| Record name | N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91265-79-1 | |

| Record name | N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1347384.png)

![3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid](/img/structure/B1347389.png)